1,3,4,7,8-Pentachlorodibenzofuran
Overview
Description
1,3,4,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. This compound is particularly significant due to its high toxic equivalency factor (TEF) and its presence in various environmental and biomonitoring samples . It is a dioxin-like compound, meaning it shares structural and toxicological properties with dioxins, which are known for their harmful effects on human health and the environment .
Preparation Methods
1,3,4,7,8-Pentachlorodibenzofuran can be synthesized through several methods, including:
Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions.
Reduction of Chlorinated Nitro Diphenyl Ethers: This method involves the reduction of chlorinated nitro diphenyl ethers followed by internal diazo coupling.
Pyrolysis of Chlorinated Compounds: Pyrolysis of polychlorinated biphenyls (PCBs), chlorinated phenols, and other chlorinated compounds can also produce this compound.
Chemical Reactions Analysis
1,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,7,8-Pentachlorodibenzofuran has several scientific research applications:
Toxicological Studies: It is used in toxicological studies to understand its effects on human health and the environment.
Environmental Monitoring: Due to its persistence and toxicity, it is monitored in various environmental samples to assess pollution levels.
Cancer Research: Studies have been conducted to estimate its cancer potency and understand its role in carcinogenesis.
Mechanism of Action
1,3,4,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon (Ah) receptor. This binding induces the expression of genes such as CYP1A1 and CYP1A2, which are involved in various biochemical pathways . The compound’s toxic effects are mediated through these pathways, leading to various adverse health outcomes .
Comparison with Similar Compounds
1,3,4,7,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Shares similar toxicological properties and mechanisms of action.
1,2,3,7,8-Pentachlorodibenzofuran: Another PCDF with similar binding affinities to the Ah receptor.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with similar toxicological effects.
This compound is unique due to its specific chlorination pattern, which influences its binding affinity and toxicological properties .
Properties
IUPAC Name |
1,3,4,7,8-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSUQGVCWLXKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207534 | |
Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-16-7 | |
Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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